The compound 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a synthetic organic molecule belonging to the class of quinoline derivatives. Its complex structure features a quinoline core that is substituted with a chlorobenzenesulfonyl group, a fluorine atom, and an acetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is classified as a quinoline derivative, which is a category of compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of functional groups such as sulfonyl and acetamide enhances its reactivity and biological profile.
The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple synthetic steps:
These reactions require controlled conditions such as specific solvents, temperatures, and catalysts to achieve high yields and purity .
The molecular formula for this compound is , with a molecular weight of approximately 498.95 g/mol. The structure can be represented using various notations:
Cc1cc(NC(CN(C=C2S(c(cc3)ccc3Cl)(=O)=O)c(ccc(F)c3)c3C2=O)=O)c(C)cc1
InChI=1S/C25H20ClFN2O4S/c1-15-3-9-21(16(2)11-15)28-24(30)14-29-13-23(25(31)20-12-18(27)6-10-22(20)29)34(3
The compound's structural features include:
The chemical reactivity of 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide includes:
These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for enhanced activity.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems:
Understanding these mechanisms is crucial for guiding future drug design efforts based on this compound.
Relevant data on these properties are essential for practical applications in laboratory settings and formulations .
The compound has several applications across various fields:
Research continues to explore the full range of applications for this promising compound in scientific studies .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4